molecular formula C16H15N3S2 B2372952 N-allyl-2-(allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-amine CAS No. 478029-88-8

N-allyl-2-(allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-amine

Cat. No.: B2372952
CAS No.: 478029-88-8
M. Wt: 313.44
InChI Key: QMYQUBLUVIRERL-UHFFFAOYSA-N
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Description

“N-allyl-2-(allylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-amine” is a chemical compound with the molecular formula C16H15N3S2 . It has an average mass of 313.440 Da and a monoisotopic mass of 313.070740 Da .

Scientific Research Applications

Synthesis and Derivatives

  • A study by El-Telbany and Hutchins (1985) explored the synthesis of 3-substituted [1]benzothieno[3,2-d]pyrimidine derivatives as potential antileukemic agents. This research involved various condensation reactions, including those with amines, to create different [1]benzothieno[3,2-d]pyrimidin-4(3H)-ones (El-Telbany & Hutchins, 1985).

Anticancer Applications

  • The synthesis of novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives, envisioned as potent bioisosteric analogues of MPC-6827, an anticancer agent, was achieved through efficient microwave-assisted chemical processes. These derivatives exhibited inhibitory effects on human colorectal cancer cell proliferation, similar to MPC-6827 (Loidreau et al., 2020).

Synthesis Techniques

  • A microwave-assisted synthesis technique has been developed for efficient and rapid access to libraries of N-arylbenzo[b]furo[3,2-d]pyrimidin-4-amines and their benzo[b]thieno[3,2-d]pyrimidin-4-amine analogues. This method demonstrates the utility of microwave technology in creating compounds with potential antiproliferative effects (Loidreau et al., 2013).

Antimicrobial Applications

  • Research by Soliman et al. (2009) synthesized derivatives of tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine, which showed promising antimicrobial activity against certain strains like C. albicans and S. aureus. This highlights the potential of these compounds in antimicrobial applications (Soliman et al., 2009).

Pharmacological Applications

  • Ashalatha et al. (2007) synthesized new derivatives of 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. These compounds were evaluated for anti-inflammatory, CNS depressant, and antimicrobial activities, with some showing promising biological activities. This demonstrates the potential pharmaceutical applications of these derivatives (Ashalatha et al., 2007).

Properties

IUPAC Name

N-prop-2-enyl-2-prop-2-enylsulfanyl-[1]benzothiolo[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S2/c1-3-9-17-15-14-13(18-16(19-15)20-10-4-2)11-7-5-6-8-12(11)21-14/h3-8H,1-2,9-10H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYQUBLUVIRERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC2=C1SC3=CC=CC=C32)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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